2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide
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Description
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H23BrN4OS and its molecular weight is 471.42. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a complex organic molecule characterized by a unique spirocyclic structure and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C23H24BrN4OS
- Molecular Weight : 519.89 g/mol
- IUPAC Name : 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide
- Structural Features : The compound features a triazaspirodecane core with a bromophenyl substituent and a thioether linkage, which may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is still emerging, with limited but promising findings reported in various studies.
Antimicrobial Activity
Some derivatives of triazaspiro compounds have shown moderate to good antimicrobial activity. For instance:
- Study Findings : In vitro tests indicated that certain synthesized compounds with similar structural motifs exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli . However, specific data on the antimicrobial efficacy of this compound remains sparse.
Currently, there is insufficient information regarding the precise mechanism of action for this compound. However, the presence of multiple functional groups suggests potential interactions with biological targets such as enzymes or receptors involved in disease processes.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Insights : Variations in substituents on the phenyl and spiro rings can significantly influence biological outcomes. For example, modifications that enhance lipophilicity or alter electronic properties might improve efficacy against specific pathogens or cancer cells .
Case Studies and Research Findings
A systematic review of literature reveals several studies focused on related compounds:
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-9-17(23)10-8-16)21(26-22)29-15-19(28)24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLWNAVRDKGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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